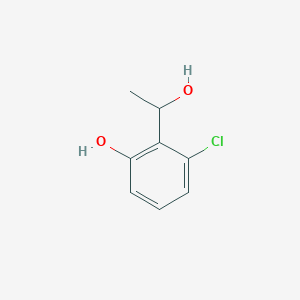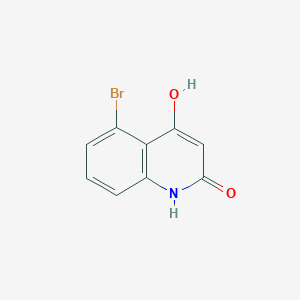
5-Bromo-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound that belongs to the quinoline family It is characterized by a bromine atom at the 5th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:
Starting Material: 4-hydroxyquinolin-2(1H)-one.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
5-Bromo-4-hydroxyquinolin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4) in an acidic or basic medium.
Reduction: Reducing agents (e.g., NaBH4) in an appropriate solvent (e.g., methanol).
Major Products Formed
Substitution: Formation of substituted quinolin-2(1H)-one derivatives.
Oxidation: Formation of 5-Bromo-4-quinolinone.
Reduction: Formation of this compound derivatives with reduced keto groups.
科学研究应用
5-Bromo-4-hydroxyquinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: It is utilized in the development of organic semiconductors and light-emitting materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-Bromo-4-hydroxyquinolin-2(1H)-one depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.
相似化合物的比较
5-Bromo-4-hydroxyquinolin-2(1H)-one: can be compared with other similar compounds:
4-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
5-Iodo-4-hydroxyquinolin-2(1H)-one: Contains an iodine atom, which may enhance its reactivity in certain substitution reactions.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological research, and material science.
属性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC 名称 |
5-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI 键 |
REXVDTOMTUKKSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
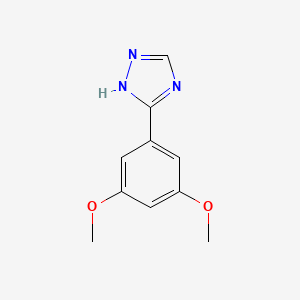

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

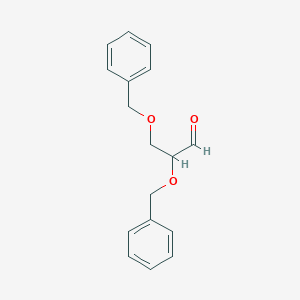
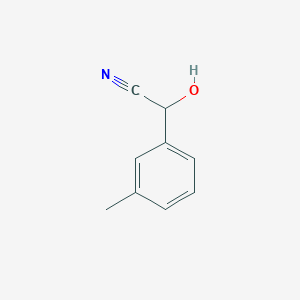
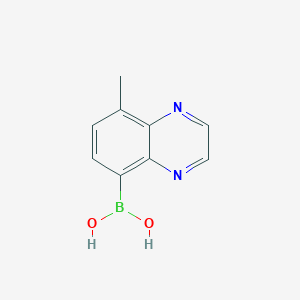
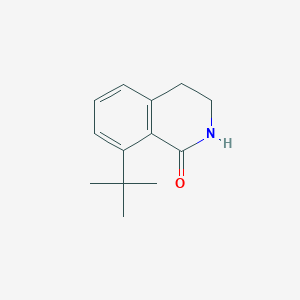
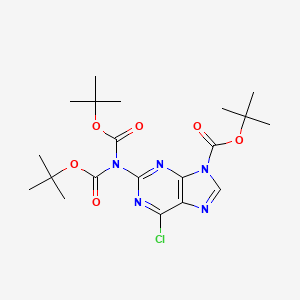
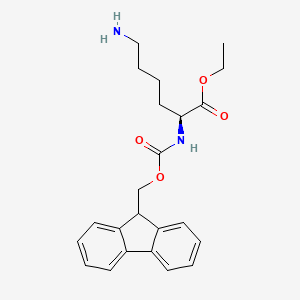
![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)
![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)
